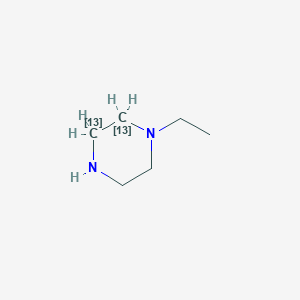
1-ethyl-(5,6-13C2)1,4-diazinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-(5,6-13C2)1,4-diazinane is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms. The compound is isotopically labeled with carbon-13 at the 5 and 6 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-(5,6-13C2)1,4-diazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable dicarbonyl compound, followed by cyclization to form the diazinane ring. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Ethyl-(5,6-13C2)1,4-diazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atoms in the diazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the diazinane ring.
科学研究应用
1-Ethyl-(5,6-13C2)1,4-diazinane has several applications in scientific research:
Chemistry: It is used as a model compound in NMR spectroscopy studies due to its isotopic labeling.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-ethyl-(5,6-13C2)1,4-diazinane involves its interaction with various molecular targets. The nitrogen atoms in the diazinane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using NMR spectroscopy, providing insights into the compound’s behavior at the molecular level.
相似化合物的比较
1,4-Diazinane: The parent compound without the ethyl group or isotopic labeling.
1-Ethyl-1,3-diazinane-2,4,6-trione: A structurally related compound with different functional groups.
5-Ethyl-1,3-diazinane-2,4,6-trione: Another related compound with variations in the ring structure and functional groups.
Uniqueness: 1-Ethyl-(5,6-13C2)1,4-diazinane is unique due to its specific isotopic labeling, which makes it particularly valuable for NMR spectroscopy studies. This labeling allows researchers to track the compound’s behavior and interactions in complex systems, providing detailed insights that are not possible with non-labeled compounds.
属性
分子式 |
C6H14N2 |
|---|---|
分子量 |
116.17 g/mol |
IUPAC 名称 |
1-ethyl-(5,6-13C2)1,4-diazinane |
InChI |
InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3/i3+1,5+1 |
InChI 键 |
WGCYRFWNGRMRJA-ZIEKVONGSA-N |
手性 SMILES |
CCN1CCN[13CH2][13CH2]1 |
规范 SMILES |
CCN1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




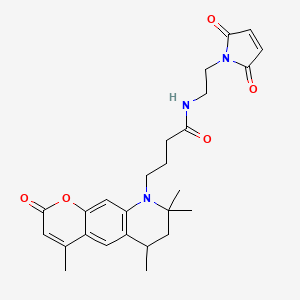
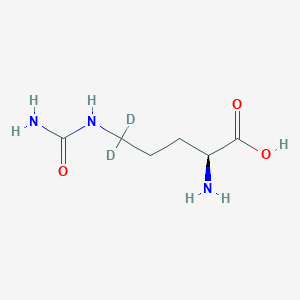
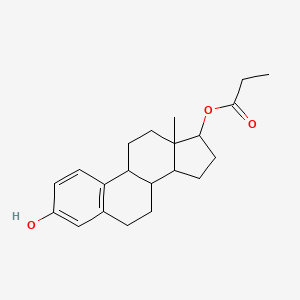

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

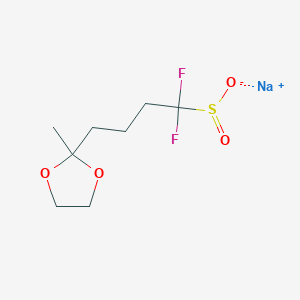
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)




